molecular formula C4H9NOS B13260680 3-Amino-1lambda-thiolan-1-one

3-Amino-1lambda-thiolan-1-one

Cat. No.: B13260680
M. Wt: 119.19 g/mol
InChI Key: IZIQAJJTLDOLGI-UHFFFAOYSA-N
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Description

3-Amino-1lambda-thiolan-1-one is a chemical compound with the molecular formula C4H9NOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-Amino-1lambda-thiolan-1-one, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1lambda-thiolan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiolanes.

Mechanism of Action

The mechanism of action of 3-Amino-1lambda-thiolan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. The sulfur atom in the thiolane ring can also engage in interactions with other molecules, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing heterocycle with a five-membered ring.

    Thiazole: Another sulfur-containing heterocycle, but with a nitrogen atom in the ring.

    Pyrrole: A nitrogen-containing heterocycle with a five-membered ring.

Uniqueness

3-Amino-1lambda-thiolan-1-one is unique due to the presence of both an amino group and a thiolane ring.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

1-oxothiolan-3-amine

InChI

InChI=1S/C4H9NOS/c5-4-1-2-7(6)3-4/h4H,1-3,5H2

InChI Key

IZIQAJJTLDOLGI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CC1N

Origin of Product

United States

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